1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
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Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a heterocyclic organic compound that features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a propan-2-one moiety at the 1-position
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit key enzymes or proteins involved in disease pathways .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting they may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of a hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxadiazole ring. For example, the reaction of methyl hydrazine with acetone in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles .
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the oxadiazole ring.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
1,3,4-Oxadiazole: The parent compound without the methyl and propan-2-one substituents.
5-Methyl-1,3,4-oxadiazole: Similar structure but lacks the propan-2-one moiety.
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone: Similar structure with an ethanone group instead of propan-2-one.
Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is unique due to the presence of both the methyl group and the propan-2-one moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZFCHYDRLYQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513864 |
Source
|
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83553-13-3 |
Source
|
Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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